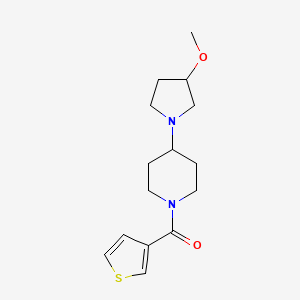

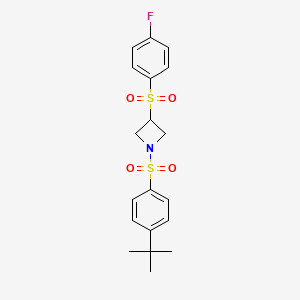

![molecular formula C21H19N5O2S B2575508 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide CAS No. 2097910-55-7](/img/structure/B2575508.png)

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Chemical Reactions Analysis

Thiadiazole derivatives have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely. For example, one derivative, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a pure white, odorless, tasteless crystalline solid with a melting point of 217 °C (decomposition) .

Scientific Research Applications

Drug Discovery

The core structure of this compound resembles that of 1,2,3-triazoles, which are known for their broad applications in drug discovery. Such compounds have been used to develop drugs with anticonvulsant, antibiotic, anticancer, and anti-inflammatory properties . The benzoxazole and thiadiazol moieties present in the compound may contribute to its binding affinity and selectivity towards biological targets, making it a valuable scaffold for medicinal chemistry.

Organic Synthesis

Compounds like 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide can serve as intermediates in organic synthesis. Their stable heterocyclic framework can undergo various chemical reactions, providing pathways to synthesize novel organic molecules with potential applications in different fields of chemistry .

Supramolecular Chemistry

Benzoxazole and thiadiazol rings have potential applications in supramolecular chemistry due to their ability to engage in hydrogen bonding and π-π interactions. These interactions are crucial for the self-assembly of complex structures, which can be used in the development of nanomaterials and molecular machines .

Antimicrobial Activity

Research on similar heterocyclic compounds has shown antimicrobial activity against various pathogens. The presence of benzoxazole and thiadiazol rings in this compound could contribute to its effectiveness against bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Mechanism of Action

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

The mode of action of 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide involves its interaction with its biological targets. The mesoionic character of the thiadiazole ring allows this compound to cross cellular membranes and interact strongly with these targets . This interaction leads to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

It is known that thiadiazole derivatives are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the cellular environment .

Safety and Hazards

While specific safety and hazard information for “3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide” is not available, it’s important to note that thiadiazole derivatives can have a wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

Thiadiazole derivatives have shown promise in various in vitro and in vivo models, and several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

properties

IUPAC Name |

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c27-21(23-16-8-10-26(11-9-16)19-13-22-29-25-19)15-6-7-18-17(12-15)20(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJALQGPIPSGNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NSN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol](/img/structure/B2575427.png)

![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenol](/img/structure/B2575441.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2575443.png)

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)